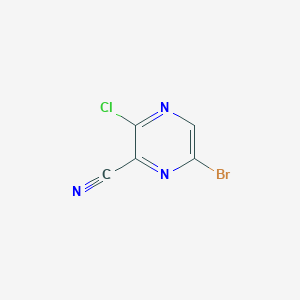

6-Bromo-3-chloropyrazine-2-carbonitrile

Vue d'ensemble

Description

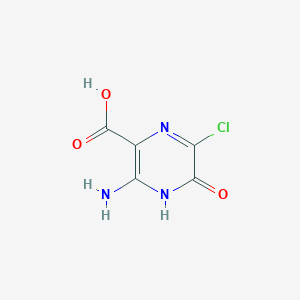

6-Bromo-3-chloropyrazine-2-carbonitrile is an organic compound that contains a pyrazine ring with bromine and chlorine substituents at positions 6 and 3, respectively, as well as a cyano group (-CN) at position 2 . It is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-chloropyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a bromine atom at position 6, a chlorine atom at position 3, and a cyano group at position 2 .Applications De Recherche Scientifique

Pesticide Development

6-Bromo-3-chloropyrazine-2-carbonitrile has potential applications in the development of pesticides. Its unique structure and reactivity make it a valuable compound for creating new pesticides that can target specific pests without harming other organisms or the environment .

Herbicide Formulation

Similarly, this compound is used in formulating herbicides. Researchers are exploring its efficacy in controlling weeds and unwanted vegetation, with a focus on minimizing impact on crops and soil health .

Pharmaceutical Drug Synthesis

The compound’s distinctive chemical properties are being utilized in pharmaceutical research, particularly in the synthesis of new drugs. It may contribute to the creation of medications with improved efficacy and reduced side effects .

Chemical Reactions and Synthetic Processes

In research and development laboratories, 6-Bromo-3-chloropyrazine-2-carbonitrile is employed for various chemical reactions and synthetic processes. It serves as a building block in organic synthesis, aiding in the creation of complex molecules .

Life Science Research

As part of American Elements’ life science products catalog, this compound supports research across multiple life science fields, including biochemistry and molecular biology .

6. Material Safety Data Sheet (MSDS) Development Information about 6-Bromo-3-chloropyrazine-2-carbonitrile is crucial for creating MSDSs that ensure safe handling and usage of this chemical in industrial and laboratory settings .

Custom Specification Production

Companies like American Elements produce 6-Bromo-3-chloropyrazine-2-carbonitrile to customer specifications, indicating its role in bespoke chemical synthesis for specialized applications .

Safety and Hazards

Mécanisme D'action

Target of Action

6-Bromo-3-chloropyrazine-2-carbonitrile, also known as BCNU, is a nucleophilic cyanation agent . Its primary targets are the amino groups on proteins .

Mode of Action

BCNU works by binding to the cyano group and then reacting with the amino groups on proteins . This interaction leads to the crosslinking of these proteins .

Biochemical Pathways

The crosslinking of proteins can disrupt their normal function and lead to various downstream effects, including cell death .

Result of Action

The primary result of BCNU’s action is cell death . It has been shown to be effective against a number of different types of cancer cells, including astrocytoma cells and malignant gliomas .

Action Environment

It’s worth noting that bcnu is stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Propriétés

IUPAC Name |

6-bromo-3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClN3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOLIJWZYYNLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743850 | |

| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloropyrazine-2-carbonitrile | |

CAS RN |

1257072-34-6 | |

| Record name | 6-Bromo-3-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1377158.png)

![4-bromo-N-{[4-(trifluoromethyl)phenyl]methyl}aniline hydrochloride](/img/structure/B1377160.png)